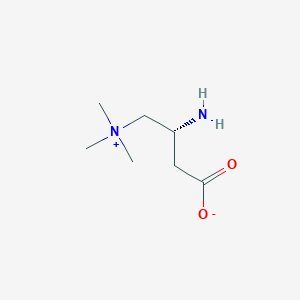

Emeriamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Emeriamine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Es wird auf seine Auswirkungen auf Stoffwechselwege und sein Potenzial als therapeutisches Mittel für Stoffwechselkrankheiten untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Fettsäureoxidation. Diese Hemmung reduziert Hyperglykämie und Ketose, was es für die Erforschung von Stoffwechselkrankheiten vorteilhaft macht . Zu den beteiligten molekularen Zielen und Wegen gehören Enzyme und Proteine, die mit dem Fettsäurestoffwechsel zusammenhängen.

Wirkmechanismus

Target of Action

Emeriamine, also known as ®-Aminocarnitine, primarily targets Carnitine Palmitoyltransferase 1 (CPT1) . CPT1 is a key enzyme in the fatty acid oxidation pathway, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Mode of Action

This compound acts as a CPT1 inhibitor . By inhibiting CPT1, this compound disrupts the normal process of fatty acid oxidation. This inhibition leads to a reduction in the production of Acetyl-CoA, a key molecule in the Krebs cycle, thereby affecting energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid oxidation pathway . By inhibiting CPT1, this compound prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing the rate of fatty acid oxidation . This can lead to a shift in cellular metabolism, potentially affecting other metabolic pathways as well.

Pharmacokinetics

As a small molecule drug, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of fatty acid oxidation by this compound can lead to a reduction in hyperglycaemia and ketosis . This suggests that this compound may have potential therapeutic applications in the treatment of metabolic diseases .

Action Environment

The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual patient factors such as age, sex, and genetic variations . .

Biochemische Analyse

Biochemical Properties

Emeriamine is known to be a fatty acid oxidation inhibitor . It interacts with enzymes, proteins, and other biomolecules involved in the process of fatty acid oxidation. The nature of these interactions involves the inhibition of the biochemical reactions that lead to the oxidation of fatty acids .

Cellular Effects

In cellular processes, this compound has shown to have significant effects. It has been observed to reduce hyperglycemia and ketosis . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its role as a fatty acid oxidation inhibitor . It exerts its effects at the molecular level by binding with biomolecules involved in fatty acid oxidation, leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Emeriamine kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die enzymvermittelte Addition von Nitromethan an das entsprechende phosphorylierte Imin (Aza-Henry-Reaktion). Diese Methode stieß auf Herausforderungen aufgrund der Tautomerisierung des Imins zum entsprechenden Enamin . Eine weitere erfolgreiche Methode beinhaltet einen chemoenzymatischen Ansatz, der mit einem entscheidenden Schritt beginnt, der eine CAL-B-vermittelte Acetylierung des entsprechenden racemischen Vorläufers unter Bedingungen kinetischer Auflösung umfasst . Diese Methode lieferte jedes enantiomere Produkt mit einem hohen enantiomeren Überschuss.

Analyse Chemischer Reaktionen

Emeriamine durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zu verschiedenen Oxidationsprodukten führt.

Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Vergleich Mit ähnlichen Verbindungen

Emeriamine ist einzigartig in seiner Fähigkeit, die Fettsäureoxidation zu hemmen. Ähnliche Verbindungen umfassen:

N-Palmitoyl-Derivate: Diese Verbindungen zeigen eine stärkere Hemmung der Fettsäureoxidation im Vergleich zu this compound.

N-Myristoyl-Derivate: Auch diese zeigen eine stärkere Hemmung der Fettsäureoxidation. This compound zeichnet sich durch seine spezifische Struktur und das Gleichgewicht seiner inhibitorischen Wirkungen aus.

Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.

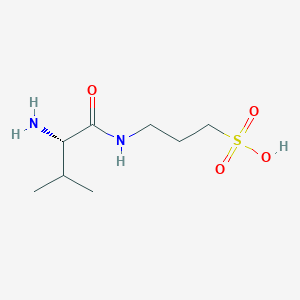

Eigenschaften

CAS-Nummer |

98063-21-9 |

|---|---|

Molekularformel |

C7H17N2O2+ |

Molekulargewicht |

161.22 g/mol |

IUPAC-Name |

[(2R)-2-amino-3-carboxypropyl]-trimethylazanium |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/p+1/t6-/m1/s1 |

InChI-Schlüssel |

DAWBGYHPBBDHMQ-ZCFIWIBFSA-O |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])N |

Isomerische SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)N |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

98063-21-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-amino-4-trimethylaminobutyric acid amino-carnitine aminocarnitine emeriamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

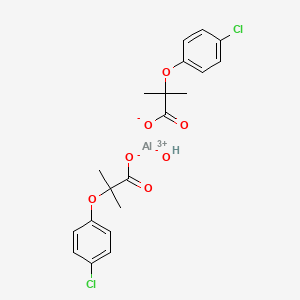

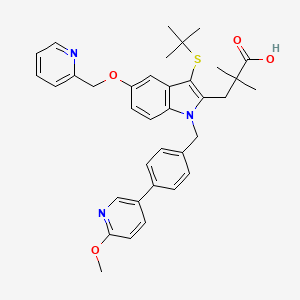

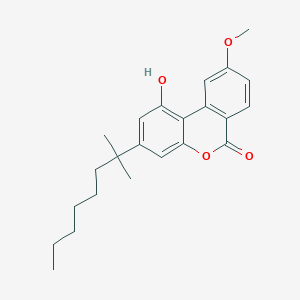

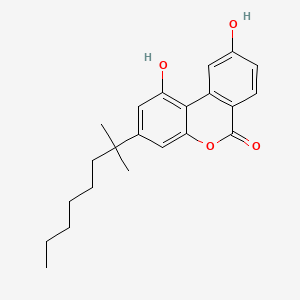

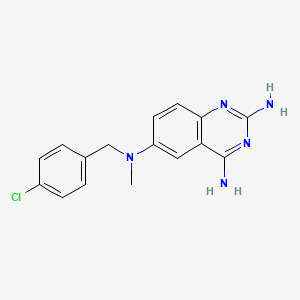

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)